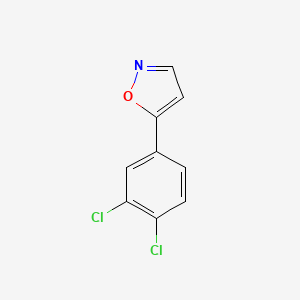

5-(3,4-Dichlorophenyl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,4-Dichlorophenyl)isoxazole is a chemical compound with the CAS Number: 138716-63-9 and a molecular weight of 214.05 . It is also known by the synonyms 5-(3,4-Dichlorophenyl)-1,2-oxazole, and 1,2-Dichloro-4-(isoxazol-5-yl)benzene .

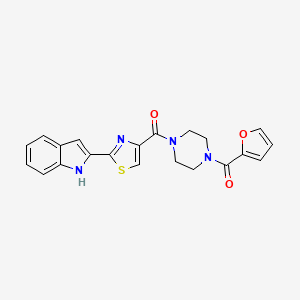

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H .Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . Its IUPAC name is this compound .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

- Docking studies and crystal structure analysis of tetrazole derivatives reveal insights into their molecular configurations and potential interactions with biological targets, which could inform the design and optimization of similar compounds like 5-(3,4-Dichlorophenyl)isoxazole for specific applications (Al-Hourani et al., 2015).

- The synthesis and crystal structure analysis of thiadiazole and isoxazole compounds, along with quantum chemical calculations, offer insights into their electronic properties and potential reactivity, which are crucial for designing compounds with desired chemical and biological properties (Eryılmaz et al., 2016).

Biological Activities

- Novel N-phenyl-5-carboxamidyl isoxazoles have been investigated for their anticancer activity, highlighting the potential of isoxazole derivatives in therapeutic applications. One derivative showed significant activity against colon cancer cells, suggesting that similar compounds might have applications in cancer therapy (Shaw et al., 2012).

- Isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antimicrobial and antitubercular activity, supported by molecular docking studies. This research demonstrates the potential of isoxazole derivatives in developing new antimicrobial agents (Shingare et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The future directions in the field of isoxazole research include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

Wirkmechanismus

Target of Action

It’s known that isoxazole derivatives have been studied for their potential chemotherapeutic activity against drug-resistant mycobacterium tuberculosis .

Mode of Action

Isoxazole derivatives are known to exhibit potent in vitro activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .

Biochemical Pathways

Isoxazole derivatives have been associated with antitubercular activity, suggesting they may influence pathways related to mycobacterium tuberculosis .

Result of Action

Isoxazole derivatives have shown potent in vitro activity against mycobacterium tuberculosis, indicating they may have a significant impact at the cellular level .

Biochemische Analyse

Biochemical Properties

Isoxazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Isoxazole derivatives have been shown to exhibit potent in vitro activity against Mycobacterium tuberculosis

Molecular Mechanism

Isoxazole derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNOHHYCVNOHER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NO2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)

![2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2706391.png)

![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2706393.png)

![N-[(2,2-dimethylpropanoylamino)-(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2706394.png)